molecular formula C18H19NO4 B5237052 4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid

4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid

Cat. No. B5237052
M. Wt: 313.3 g/mol
InChI Key: HVAOPDATLMUMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid, also known as HDAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid is not yet fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been found to activate certain transcription factors that regulate gene expression, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species, suggesting that it may have anti-inflammatory and antioxidant properties. This compound has also been found to enhance the activity of certain enzymes involved in cellular metabolism, such as ATP synthase. In animal studies, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid is its versatility, as it can be used in a variety of applications. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research involving 4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid. One area of interest is the development of this compound-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another potential direction is the investigation of this compound's effects on cellular signaling pathways, which could lead to the development of novel therapeutic agents for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid can be synthesized using a multistep process, starting with the reaction between diphenylacetyl chloride and hydroxylamine hydrochloride to form diphenylacetyl hydroxylamine. This intermediate is then reacted with butyric acid to form this compound. The final product is obtained through recrystallization and purification.

Scientific Research Applications

4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to enhance plant growth and improve crop yield. This compound has also been studied for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-[(2-hydroxy-2,2-diphenylacetyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-16(21)12-7-13-19-17(22)18(23,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,23H,7,12-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAOPDATLMUMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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